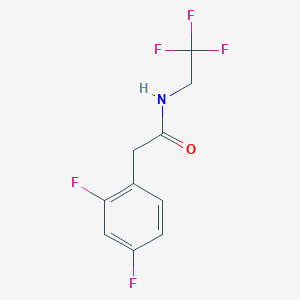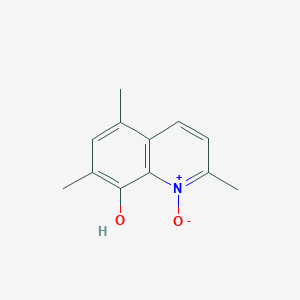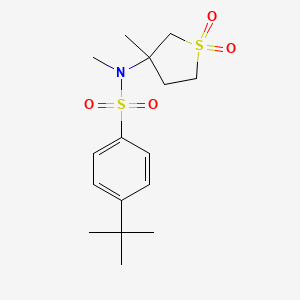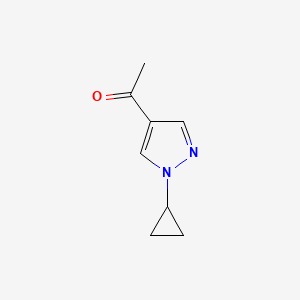
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1784673-98-8 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación
Structural Characterization and Interaction Analysis
The structural properties and intermolecular interactions of a pyrazoline compound structurally related to 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one have been extensively studied. The compound of interest crystallizes in the monoclinic system and is characterized by weak C⋯H···π interactions among neighboring molecules, leading to an efficient packing structure. This study, utilizing Hirshfeld surface analysis and 2D fingerprint plots, provides insights into the molecular interactions within the crystal structure, highlighting the importance of these interactions in determining the structural stability and properties of such compounds (Delgado et al., 2020).
Synthesis and Application in Organic Chemistry
Research has shown the versatile synthesis of 3H-pyrazoles, which share a structural motif with this compound, via 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols. This reaction is not only regioselective but also yields products in good yield, demonstrating the potential for creating complex organic structures from simple precursors. Additionally, the photolysis of these pyrazoles leads to cyclopropenyl alcohols, indicating potential applications in the synthesis of functional organic materials (Hamdi et al., 2005).
Catalytic Synthesis of Complex Structures
The catalytic reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes has been explored to access structurally complex fused bicyclopyrazolidines. This process allows for the synthesis of either 2,5-cis or 2,5-trans adducts in good to excellent yields by simply controlling the addition order of catalyst and aldehyde. Such stereodivergent synthesis methods highlight the potential for creating a wide range of complex molecular architectures starting from compounds similar to this compound (Lebold & Kerr, 2009).
Antimicrobial Applications
A study on heterocyclic compounds bearing motifs similar to this compound demonstrated significant antimicrobial activity against a range of microorganisms. The synthesized compounds were evaluated against gram-positive, gram-negative bacteria, and strains of fungi, with several compounds showing notable antimicrobial efficacy. This research suggests potential applications of such compounds in developing new antimicrobial agents (Desai et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-cyclopropylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMECOBXJJMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
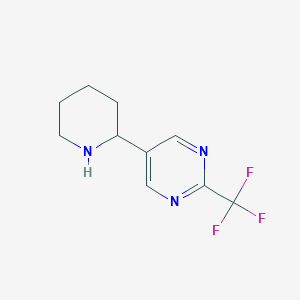




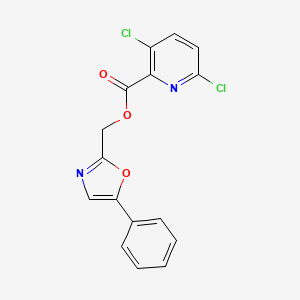
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)
![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

